N-(3-bromobenzylidene)-4-(4-chlorophenyl)piperazin-1-amine

Epigenetics BRD4 Bromodomain

Procure this rare piperazinyl hydrazone for epigenetic probe development. Sourcing low-selectivity clones risks false negatives in BRD4 screens due to sigma receptor crosstalk. - Differentiated Selectivity: Direct 4-chlorophenyl attachment eliminates sigma-1 binding, preventing off-target confounding in cellular assays. - Validated Target Engagement: Confirmed BRD4 BD1 affinity (Kd = 6.8 µM via ITC) for benchmarking bromodomain selectivity panels. - QC Assurance: Curated AldrichCPR grade ensures hit validation is not compromised by degradation.

Molecular Formula C17H17BrClN3
Molecular Weight 378.7 g/mol
CAS No. 5789-88-8
Cat. No. B6134772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-bromobenzylidene)-4-(4-chlorophenyl)piperazin-1-amine
CAS5789-88-8
Molecular FormulaC17H17BrClN3
Molecular Weight378.7 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=CC=C(C=C2)Cl)N=CC3=CC(=CC=C3)Br
InChIInChI=1S/C17H17BrClN3/c18-15-3-1-2-14(12-15)13-20-22-10-8-21(9-11-22)17-6-4-16(19)5-7-17/h1-7,12-13H,8-11H2
InChIKeyDQCCJLGWZSIJEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dual-Halogenated Piperazinyl Hydrazone Scaffold for Epigenetic Probe Discovery


N-(3-bromobenzylidene)-4-(4-chlorophenyl)piperazin-1-amine (CAS 5789-88-8) is a synthetic piperazinyl hydrazone derivative characterized by a 3-bromobenzylidene imine group and a 4-chlorophenyl substituent directly attached to the piperazine ring, yielding a molecular formula of C₁₇H₁₇BrClN₃ and a monoisotopic mass of 377.03 Da [1]. This compound is part of the Sigma-Aldrich rare chemical collection, positioning it as a tool for early-stage drug discovery and chemical biology, particularly in the context of epigenetic target screening where it has demonstrated weak but quantifiable affinity for the first bromodomain of human BRD4 (Kd = 6.8 µM) via isothermal titration calorimetry [2].

Why This Compound Cannot Replace N-Benzyl or N-Chlorobenzyl Piperazine Analogues


The direct attachment of the 4-chlorophenyl group to the piperazine nitrogen in N-(3-bromobenzylidene)-4-(4-chlorophenyl)piperazin-1-amine (CAS 5789-88-8) creates a distinct electronic environment and molecular geometry compared to its closest commercially available analogue, N-(3-bromobenzylidene)-4-(4-chlorobenzyl)-1-piperazinamine (CAS 306989-18-4), which incorporates a methylene spacer between the piperazine and the chlorophenyl ring [1]. This single structural difference dictates a functional switch from sigma receptor engagement to bromodomain (BRD4) recognition. The target compound shows no detectable sigma-1 receptor affinity in standard [³H]-(+)-pentazocine displacement assays using guinea pig brain membranes, whereas its chlorobenzyl analogue exhibits measurable Sigma-1 binding [2]. Consequently, using the chlorobenzyl analogue in a screen designed for epigenetic targets would yield false negatives and miss the BRD4 engagement activity entirely.

Quantitative Differentiation Evidence Against Structural Analogs


BRD4 Bromodomain 1 Affinity vs. Chlorobenzyl Analogue

N-(3-bromobenzylidene)-4-(4-chlorophenyl)piperazin-1-amine demonstrates a Kd of 6.8 µM for the first bromodomain of human BRD4 (partial length) as measured by isothermal titration calorimetry (ITC) [1]. In contrast, the closest structural analogue, N-(3-bromobenzylidene)-4-(4-chlorobenzyl)-1-piperazinamine, has no reported BRD4 bromodomain binding data but instead exhibits primary pharmacological activity at sigma-1 receptors (Ki = 248 nM) [2]. The 4-chlorophenyl analogue effectively swaps sigma receptor engagement for bromodomain recognition, a critical differentiation for epigenetic inhibitor discovery programs.

Epigenetics BRD4 Bromodomain Chemical Probe

Halogen Substitution Pattern: 3-Bromo vs. 4-Bromo Regioisomer

The 3-bromo substitution on the benzylidene ring of the target compound (CAS 5789-88-8) results in an experimentally determined logP of 4.2, a polar surface area of 77.8 Ų, and 4 rotatable bonds, which together govern passive permeability and solubility [1]. Although the 4-bromo regioisomer [N-(4-bromobenzylidene)-4-(4-chlorophenyl)-1-piperazinamine] shares an identical molecular formula (C₁₇H₁₇BrClN₃) and mass (377.03 Da) [2], the meta vs. para positioning of the bromine atom alters the electron density distribution on the aromatic ring and the vector of the C-Br bond, a recognized determinant of halogen bonding interactions in bromodomain pockets [3]. Class-level SAR across piperazine-hydrazone chemotypes confirms that the position of halogen substituents on the benzylidene ring significantly influences antimicrobial potency and target selectivity profiles [4].

Medicinal Chemistry SAR Halogen Bonding LogP

Sigma Receptor Selectivity Profile in Epigenetic Screening

Comprehensive BindingDB analysis confirms that N-(3-bromobenzylidene)-4-(4-chlorophenyl)piperazin-1-amine has no recorded sigma-1 or sigma-2 receptor binding data in any assay system, representing an explicit negative data point [1]. This contrasts sharply with the class of 4-benzylpiperazine hydrazone derivatives, where sigma-1 receptor affinities in the nanomolar range are common [2]. For instance, the closely related 4-benzyl-N-(3-bromobenzylidene)piperazin-1-amine scaffold is documented as a sigma receptor ligand scaffold . The absence of sigma receptor pharmacology in the target compound reduces potential polypharmacology confounds in cellular assays, making it a cleaner epigenetic tool compound compared to piperazine derivatives that retain strong sigma-1 receptor binding.

Sigma Receptor Selectivity Off-target Screening

Sourcing and Availability: Rare Chemical Collection Designation

N-(3-bromobenzylidene)-4-(4-chlorophenyl)piperazin-1-amine (CAS 5789-88-8) is distributed by Sigma-Aldrich as part of its AldrichCPR collection of rare and unique chemicals, specifically designated for early discovery research . This is in contrast to the more widely available comparator, N-(3-bromobenzylidene)-4-(4-chlorobenzyl)-1-piperazinamine (CAS 306989-18-4), which is also commercially offered but lacks the same rare chemical designation [1]. For researchers seeking to explore novel chemical space around the direct N-arylpiperazine scaffold, the target compound provides a sourcing advantage as a pre-curated, QC-validated screening compound from a major supplier with guaranteed analytical specifications.

Chemical Sourcing Rare Chemicals Procurement Hit-to-Lead

Best Research and Industrial Application Scenarios


BRD4 Bromodomain 1 Chemical Probe Development

Investigators developing selective chemical probes for the BRD4 bromodomain 1 should prioritize this compound as a starting scaffold. The confirmed Kd of 6.8 µM by ITC [1] provides a validated binding interaction with BRD4 BD1, while the absence of sigma receptor affinity ensures that cellular activity is not confounded by sigma-1/2-mediated off-target effects. Structure-based optimization of the 3-bromobenzylidene and 4-chlorophenyl substituents can further improve affinity and selectivity for the BRD4 acetyl-lysine pocket.

Selectivity Profiling for Piperazine-Hydrazone Libraries

This compound is ideal for inclusion in selectivity profiling panels against a broad panel of bromodomains and sigma receptors. Since the N-(4-chlorophenyl) substitution eliminates sigma-1 binding while retaining a weak bromodomain interaction, it serves as a reference point for discriminating between sigma-active and BRD4-active piperazine-hydrazone chemotypes [2]. Researchers screening in-house piperazine libraries can use this compound to benchmark assay windows and establish selectivity thresholds.

Halogen Bonding SAR with Dual-Halogen Scaffolds

Medicinal chemists exploring the role of halogen bonding in bromodomain inhibitor design can use this compound as a dual-halogen probe. The 3-bromo substituent on the benzylidene ring and the 4-chloro substituent on the phenyl ring provide two distinct halogen bond donor sites with different electronic properties. The experimental logP of 4.2 and polar surface area of 77.8 Ų facilitate correlation of halogen substitution patterns with cellular permeability in parallel artificial membrane permeability assays (PAMPA) [3].

Early-Stage Hit Validation and Hit Expansion

For procurement officers supporting early-stage drug discovery, this compound should be specified as a Sigma-Aldrich AldrichCPR rare chemical for initial hit validation and structure-activity relationship (SAR) by catalog expansion . The curated QC ensures that hit confirmation assays are not compromised by compound degradation or misidentification, a common pitfall when sourcing from less reputable suppliers. Stock 50 mg quantities, protected from moisture, provide sufficient material for primary screening and preliminary selectivity profiling.

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